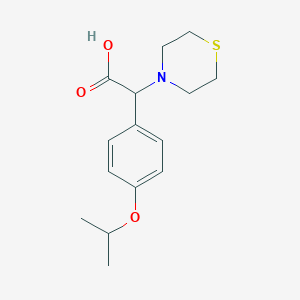![molecular formula C16H21N3O B4260414 N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4260414.png)
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine
Descripción general
Descripción
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine, also known as BMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMCC is a cyclopropane amine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic transmission, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound also has good solubility in water, which makes it easy to administer in experiments. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine research. One area of interest is its potential use as an antidepressant. This compound has been shown to have antidepressant effects in preclinical studies, and further research is needed to explore its potential in this area. Another area of interest is its potential use as an anesthetic. This compound has been shown to have anesthetic properties, and further research is needed to explore its potential as an alternative to traditional anesthetics. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anticonvulsant, and antidepressant effects in preclinical studies. This compound has also been studied for its potential use as an anesthetic and for its ability to modulate the immune system. Further research is needed to explore the full potential of this compound in these areas.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(18-11-17-12)10-19(14-6-7-14)9-13-4-3-5-15(8-13)20-2/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZXWGMIWWNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN(CC2=CC(=CC=C2)OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide](/img/structure/B4260333.png)
![2-{methyl[(5-phenylisoxazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4260344.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260350.png)
![3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4260363.png)
![4-ethyl-5-{1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4260371.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4260372.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4260378.png)
![4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B4260389.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine trifluoroacetate](/img/structure/B4260390.png)
![2-[4-(5-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B4260402.png)
![4-(3-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4260406.png)
![1-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-4-piperidinol](/img/structure/B4260413.png)

